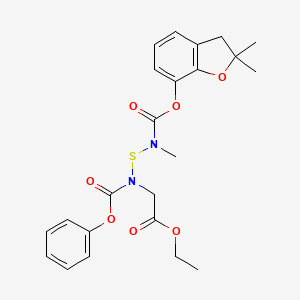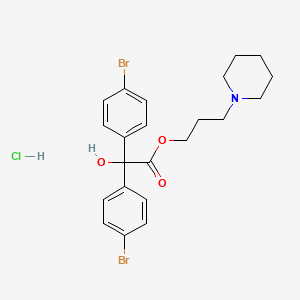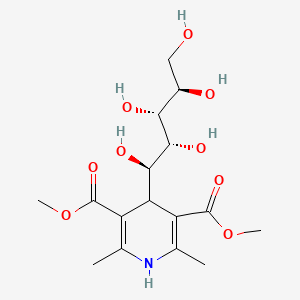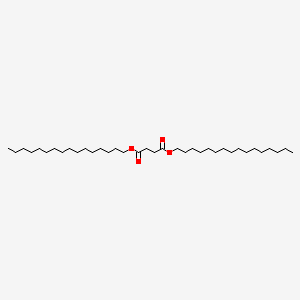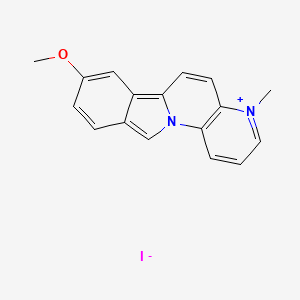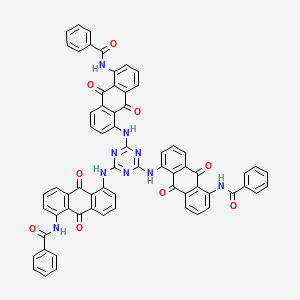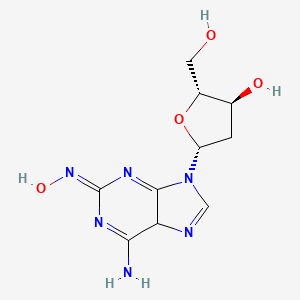
2-Amino-N(sup 6)-hydroxy-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine typically involves multi-step organic reactions. One common method involves the protection of the hydroxyl groups of deoxyadenosine, followed by selective amination and hydroxylation at the N6 position. The reaction conditions often include the use of protecting groups such as silyl ethers and reagents like ammonia or hydroxylamine under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Medicine: Investigated for its potential antiviral and anticancer properties, as well as its role in modulating immune responses.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications
Mechanism of Action
The mechanism of action of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Molecular targets include DNA polymerases and other nucleic acid-binding proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-hydroxyaminopurine: A similar compound with modifications at the purine ring, used in similar research applications.
2-Amino-N(sup 6)-methyl-2’-deoxyadenosine: Another analog with a methyl group at the N6 position, used in studies of DNA methylation and gene expression.
Uniqueness
2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is unique due to its specific hydroxylation at the N6 position, which imparts distinct chemical and biological properties. This modification allows for unique interactions with nucleic acids and proteins, making it a valuable tool in various research fields .
Properties
CAS No. |
136494-33-2 |
|---|---|
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[(2E)-6-amino-2-hydroxyimino-5H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O4/c11-8-7-9(14-10(13-8)15-19)16(3-12-7)6-1-4(18)5(2-17)20-6/h3-7,17-19H,1-2H2,(H2,11,13,15)/t4-,5+,6+,7?/m0/s1 |
InChI Key |
CTXDCYOZLBRTSE-CUWOBHIPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=N/C(=N/O)/N=C3N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC(=NO)N=C3N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


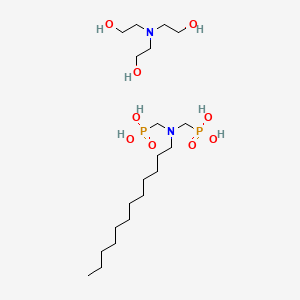
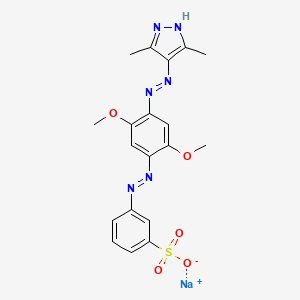
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
